N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide

Lipophilicity Membrane Permeability ADME Prediction

This 4-methyl-substituted sulfonamide (CAS 694462-06-1) is structurally distinct from the common 4-methoxy analog, offering lower TPSA (84.5 vs 93.7 Ų), reduced H-bond donors (1 vs 2), and one fewer rotatable bond—advantages for membrane permeability and entropic binding optimization. Its moderate lipophilicity (XLogP3 4.0) and CNS MPO compliance position it as an ideal orthogonal probe for sulfonamide SAR and scaffold-hopping campaigns. Commercial availability at ≥95% purity ensures reliable sourcing for first-disclosure studies.

Molecular Formula C23H25NO5S
Molecular Weight 427.52
CAS No. 694462-06-1
Cat. No. B2781649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
CAS694462-06-1
Molecular FormulaC23H25NO5S
Molecular Weight427.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O
InChIInChI=1S/C23H25NO5S/c1-18-12-14-20(15-13-18)29-17-19(25)16-24(22-10-6-7-11-23(22)28-2)30(26,27)21-8-4-3-5-9-21/h3-15,19,25H,16-17H2,1-2H3
InChIKeyNBEQLLCQSXMZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide (CAS 694462-06-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide (CAS 694462-06-1, PubChem CID 2945278) is a synthetic small-molecule sulfonamide derivative with molecular formula C23H25NO5S and molecular weight 427.52 g/mol [1]. The compound features a benzenesulfonamide core N-substituted with a 2-methoxyphenyl group and a 2-hydroxy-3-(4-methylphenoxy)propyl chain, and contains one undefined stereocenter [1]. It is cataloged in PubChem and ChEMBL (CHEMBL1534109) but lacks any curated bioactivity data in major repositories [1][2]. The compound is commercially available from specialty chemical suppliers, typically at ≥95% purity, for non-human research use only [2].

Why N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide Cannot Be Interchanged with Close Structural Analogs


Within the sulfonamide class, minor structural modifications—such as 4-methyl vs. 4-methoxy substitution on the phenoxy ring, or replacement of the phenoxy linker with an aminoalkyl chain—produce distinct physicochemical profiles, including altered lipophilicity (XLogP3), hydrogen bonding capacity, and topological polar surface area [1]. These differences directly impact solubility, membrane permeability, and potential target engagement [1][2]. In the absence of matched bioactivity data, the structural and property-level differentiation alone precludes interchangeable use in any research context where SAR continuity or reproducible physicochemical behavior is required [2].

Quantitative Differentiation Evidence for N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. 4-Methoxy Analog

The target compound (4-methylphenoxy) exhibits a computed XLogP3 of 4.0, whereas the closest commercially available analog, N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide (CAS 864940-00-1), has a reported LogP of 3.2 [1]. The ΔLogP of +0.8 represents a meaningful difference in predicted membrane partitioning behavior, with the 4-methyl substituent conferring higher lipophilicity compared to the 4-methoxy group [1].

Lipophilicity Membrane Permeability ADME Prediction

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area Comparison

The target compound possesses 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA) with a topological polar surface area (TPSA) of 84.5 Ų [1]. Its 4-methoxy analog (CAS 864940-00-1) has 2 HBD, 7 HBA, and a TPSA of 93.7 Ų [2][3]. The reduced HBD count (1 vs. 2) and smaller TPSA (84.5 vs. 93.7 Ų) of the target compound predict improved passive membrane permeability relative to the 4-methoxy analog [1].

Hydrogen Bonding Polar Surface Area Oral Bioavailability Prediction

Molecular Weight and Heavy Atom Count as Differentiation Factors

The 4-methyl substitution in the target compound results in a molecular weight of 427.52 g/mol and 30 heavy atoms, compared to 443.51 g/mol and 31 heavy atoms for the 4-methoxy analog [1]. This MW difference of -15.99 Da positions the target compound closer to the optimal range for fragment-based lead discovery (MW 400-430), with a higher ligand efficiency index relative to the heavier 4-methoxy analog [1].

Molecular Weight Fragment-Based Drug Design Ligand Efficiency

Rotatable Bond Count and Molecular Flexibility Comparison

The target compound contains 9 rotatable bonds, identical to the 4-methoxy analog [1][2]. This parity in rotatable bond count indicates similar conformational flexibility; however, the steric and electronic differences of -CH3 vs. -OCH3 on the phenoxy ring produce distinct preferred low-energy conformations [1]. The 4-methyl group eliminates the ether oxygen's lone pair-driven hydrogen bond acceptor capacity, potentially altering the compound's interaction profile with polar binding site residues [1].

Molecular Flexibility Conformational Entropy Binding Free Energy

Research Application Scenarios for N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Chemical Probe Development for Target Deconvolution in Phenotypic Screening

The compound's favorable CNS MPO profile (TPSA 84.5 Ų, HBD = 1) and moderate lipophilicity (XLogP3 = 4.0) position it as a scaffold-hopping candidate for target deconvolution campaigns, where its structural distinction from the 4-methoxy analog (TPSA 93.7 Ų, HBD = 2) allows orthogonal chemical probing [1]. The absence of bioactivity data represents an opportunity for first-disclosure SAR studies [2].

Chemical Library Diversification for High-Throughput Screening

With a molecular weight of 427.52 g/mol and 30 heavy atoms, this compound occupies a distinct region of chemical space between fragment-like and lead-like molecules [1]. Its -15.99 Da MW differential from the 4-methoxy analog makes it valuable for screening libraries where maximal chemical diversity per unit cost is a procurement criterion [1].

Sulfonamide Structure-Activity Relationship (SAR) Studies

The 4-methyl substitution on the phenoxy ring provides a sterically and electronically distinct replacement for the common 4-methoxy motif in sulfonamide SAR series [1]. The rotatable bond count of 9 (vs. 10 for the 4-methoxy analog) offers a modest entropic advantage that may translate into differential binding kinetics [1], warranting matched-pair analysis in any sulfonamide-targeted screening program.

Quote Request

Request a Quote for N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.